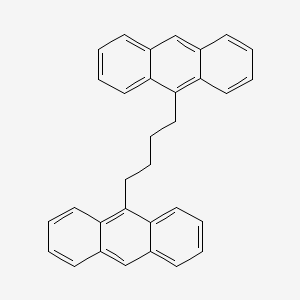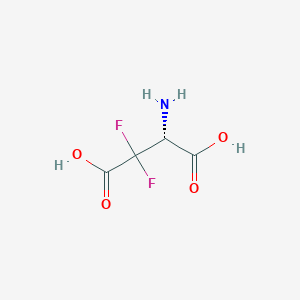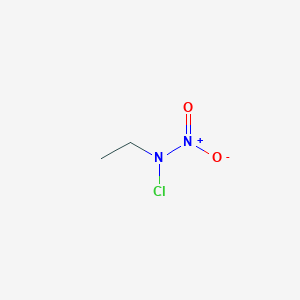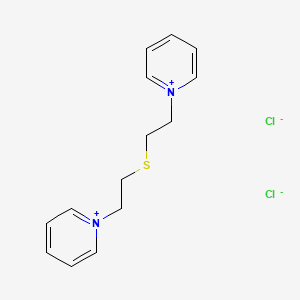
9,9'-(Butane-1,4-diyl)dianthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,9’-(Butane-1,4-diyl)dianthracene is an organic compound that belongs to the family of anthracene derivatives. Anthracene itself is a solid polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The compound 9,9’-(Butane-1,4-diyl)dianthracene is characterized by the presence of a butane-1,4-diyl linker connecting two anthracene units. This structure imparts unique photophysical properties to the compound, making it of interest in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-(Butane-1,4-diyl)dianthracene typically involves the coupling of anthracene derivatives with a butane-1,4-diyl linker. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative of anthracene with a halogenated butane-1,4-diyl compound in the presence of a palladium catalyst .
Industrial Production Methods: While specific industrial production methods for 9,9’-(Butane-1,4-diyl)dianthracene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
化学反应分析
Types of Reactions: 9,9’-(Butane-1,4-diyl)dianthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the anthracene units to dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the anthracene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can introduce halogen or nitro groups onto the anthracene rings .
科学研究应用
9,9’-(Butane-1,4-diyl)dianthracene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s photophysical properties make it useful in fluorescence microscopy and imaging techniques.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
作用机制
The mechanism by which 9,9’-(Butane-1,4-diyl)dianthracene exerts its effects is primarily related to its photophysical properties. The compound can absorb light and undergo intersystem crossing to a triplet state, which can then participate in various photochemical reactions. This makes it useful in applications such as triplet-triplet annihilation upconversion and photodynamic therapy .
相似化合物的比较
9,10-Diphenylanthracene: Another anthracene derivative with similar photophysical properties.
9,10-Dimethylanthracene: Known for its high fluorescence quantum yield.
9,10-Bis(phenylethynyl)anthracene: Used in OLEDs and other optoelectronic applications.
Uniqueness: 9,9’-(Butane-1,4-diyl)dianthracene is unique due to the presence of the butane-1,4-diyl linker, which imparts distinct photophysical properties compared to other anthracene derivatives. This makes it particularly useful in applications requiring specific light absorption and emission characteristics .
属性
CAS 编号 |
63934-11-2 |
|---|---|
分子式 |
C32H26 |
分子量 |
410.5 g/mol |
IUPAC 名称 |
9-(4-anthracen-9-ylbutyl)anthracene |
InChI |
InChI=1S/C32H26/c1-5-15-27-23(11-1)21-24-12-2-6-16-28(24)31(27)19-9-10-20-32-29-17-7-3-13-25(29)22-26-14-4-8-18-30(26)32/h1-8,11-18,21-22H,9-10,19-20H2 |
InChI 键 |
KIPCIMCWUHKKFH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCCCC4=C5C=CC=CC5=CC6=CC=CC=C64 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Methyl-8-phenyl-2-oxa-6,8,10-triazaspiro[4.5]decane-1,7,9-trione](/img/structure/B14491253.png)
![3-[(3-Bromopropyl)sulfanyl]prop-1-ene](/img/structure/B14491265.png)


![1-[1-(2-Cyanoaziridin-1-yl)cyclohexyl]aziridine-2-carboxamide](/img/structure/B14491282.png)

![Carbamic acid, [3-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14491301.png)


![4-Butyl-2-cyanophenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14491304.png)



![2-[(2-Benzylphenoxy)methyl]morpholine;but-2-enedioic acid](/img/structure/B14491330.png)
